molecular formula C5H11NO3S B040497 (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate CAS No. 121249-48-7

(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate

Cat. No. B040497
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-ZXPFJRLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate, also known as S-4-(Methylthio)-2-oxobutanoic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a chiral compound with a molecular weight of 195.23 g/mol and a chemical formula of C6H11NO4S.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically Active Antifungal Azoles

    A study by Tasaka et al. (1993) discussed the synthesis of optically active oxiranes related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate, highlighting their potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993).

  • Benzothiazine Derivatives Synthesis

    Kobayashi et al. (2006) described a synthesis method for 4H-1,4-benzothiazine derivatives, utilizing compounds related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (Kobayashi et al., 2006).

  • Phase-Transfer Catalytic Sulfanylation

    Rodrigues et al. (2010) explored the asymmetric phase-transfer catalytic sulfanylation of 2-methylsulfinyl cyclanones, closely related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (Rodrigues et al., 2010).

Biological and Pharmaceutical Applications

  • Cancer Chemopreventive Activity

    Moriarty et al. (2006) synthesized derivatives of 4-methylsulfinyl-1-(S-methyldithiocarbamyl)-butane, closely related to (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate, and evaluated their effectiveness as chemopreventive agents (Moriarty et al., 2006).

  • Copper Corrosion Inhibition

    Tansuğ et al. (2014) investigated the use of methyl 3-((2-mercaptophenyl)imino)butanoate as an inhibitor compound for copper protection, which relates to the broader chemical family of (2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate (Tansuğ et al., 2014).

properties

CAS RN

121249-48-7

Product Name

(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1

InChI Key

QEFRNWWLZKMPFJ-ZXPFJRLXSA-N

Isomeric SMILES

C[S@@](=O)CC[C@@H](C(=O)[O-])[NH3+]

SMILES

CS(=O)CCC(C(=O)[O-])[NH3+]

Canonical SMILES

CS(=O)CCC(C(=O)[O-])[NH3+]

synonyms

methionine sulfoxide
methionine sulfoxide, (+-)-isomer
methionine sulfoxide, (2R)-isomer
methionine sulfoxide, (2S)-isomer
methionine sulfoxide, (R-(R*,S*))-isomer
methionine sulfoxide, (S-(R*,S*))-isomer
methionine sulfoxide, 35S-labeled, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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